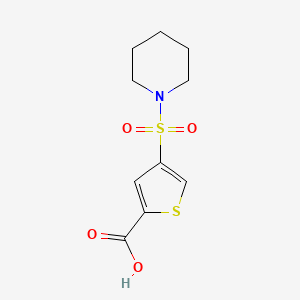![molecular formula C12H14Cl2N2O2 B5760933 4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine, commonly known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that belongs to the class of morpholines. The compound has been widely used in various research studies due to its unique properties, including its ability to interact with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of DCM is not yet fully understood. However, studies have shown that the compound interacts with biological molecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and activity of the biological molecules, which can have a significant impact on their function.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. The compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DCM has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective option for research studies. However, DCM has some limitations as well. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the compound may have some toxic effects, which need to be carefully considered when using it in research studies.
Zukünftige Richtungen
There are several potential future directions for research on DCM. One area of interest is the development of DCM-based drugs for the treatment of various diseases. Another area of interest is the study of the compound's interactions with biological molecules, including proteins and enzymes. Further research is also needed to fully understand the mechanism of action of DCM and its potential as a therapeutic agent.
Synthesemethoden
DCM can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction results in the formation of 4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine.
Wissenschaftliche Forschungsanwendungen
DCM has been extensively used in scientific research due to its diverse range of applications. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in studies on the mechanisms of action of various drugs and their interactions with biological molecules.
Eigenschaften
IUPAC Name |
(2,5-dichloro-4,6-dimethylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-9(11(14)15-8(2)10(7)13)12(17)16-3-5-18-6-4-16/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWWQFQZCMOQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloro-4,6-dimethyl-pyridin-3-yl)-morpholin-4-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)
